molecular formula C8H16ClN B13578372 3-Ethyl-1-azaspiro[3.3]heptane hydrochloride

3-Ethyl-1-azaspiro[3.3]heptane hydrochloride

Cat. No.: B13578372
M. Wt: 161.67 g/mol
InChI Key: FFQTUZRHDDTRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-azaspiro[3.3]heptane hydrochloride is a bicyclic amine salt characterized by a spirocyclic framework (two fused rings sharing a single atom) with a nitrogen atom (aza) in one ring and an ethyl substituent. Its molecular formula is C₈H₁₆ClN, and it is utilized as a building block in medicinal chemistry and organic synthesis. The spirocyclic structure confers rigidity, which can enhance binding selectivity in drug design .

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

3-ethyl-1-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-2-7-6-9-8(7)4-3-5-8;/h7,9H,2-6H2,1H3;1H

InChI Key

FFQTUZRHDDTRNI-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC12CCC2.Cl

Origin of Product

United States

Preparation Methods

Stepwise Procedure:

Step Reaction Description Conditions Yield/Notes
1 Reduction of cyclobutane-1,1-dicarboxylic acid to 1,1-cyclobutanedimethanol Cyclobutane-1,1-dicarboxylic acid dissolved in ethanol; thionyl chloride added dropwise at 0 °C; stirred at 80 °C for 3 h; solvent removal; diethyl ester intermediate reduced with lithium aluminum hydride in diethyl ether at 0 °C to room temperature 11.5 g isolated product; LCMS confirmed
2 Conversion to 1,1-cyclobutanedimethanol disulfonate Dimethanol intermediate reacted with methanesulfonyl chloride and triethylamine in dichloromethane at 0 °C for 3 h Isolated disulfonate intermediate
3 Cyclization with 2-nitrobenzenesulfonamide Disulfonate intermediate reacted with potassium carbonate and 2-nitrobenzenesulfonamide in DMSO under heating Formation of 2-(2-nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane
4 Deprotection of sulfonamide group Intermediate reacted with dodecyl mercaptan and DBU in DMF, heated and stirred Yields free 2-azaspiro[3.3]heptane
5 Protection with Boc and conversion to hydrochloride salt Free amine adjusted to pH 9-10 with NaOH, reacted with Boc anhydride in THF at room temperature; purified Boc-protected intermediate treated with 6N HCl in ethyl acetate to yield hydrochloride salt Final 2-azaspiro[3.3]heptane hydrochloride isolated in good purity

This method avoids harsh conditions such as strong alkali metals or high temperatures and provides a scalable route with mild reaction conditions and straightforward purification steps.

Asymmetric Synthesis via Diastereoselective Addition to Davis–Ellman Imines

A 2019 research article reports a highly diastereoselective and efficient three-step synthesis of 1-substituted 2-azaspiro[3.3]heptanes, including ethyl-substituted analogs.

Key Features:

  • Starting material: Ethyl cyclobutanecarboxylate anions,
  • Reaction: Addition to Davis–Ellman chiral sulfinyl imines,
  • Outcome: Up to 90% yield and diastereomeric ratios (dr) up to 98:2,
  • Applicability: Method adaptable to various 1-substituted azaspiro compounds.

This asymmetric approach allows for the preparation of enantiomerically pure 3-ethyl-1-azaspiro[3.3]heptane derivatives, which is valuable for drug discovery applications requiring stereochemical control.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield/Selectivity Notes
Mild cyclobutane dimethanol route Cyclobutane-1,1-dicarboxylic acid Thionyl chloride, LiAlH4, methanesulfonyl chloride, 2-nitrobenzenesulfonamide, DBU, Boc2O, HCl Mild temps (0–80 °C), organic solvents (EtOH, DCM, DMSO, DMF) Moderate to good yields; mild conditions Avoids harsh alkali metals; scalable
Diastereoselective addition to Davis–Ellman imines Ethyl cyclobutanecarboxylate anions, chiral sulfinyl imines Organolithium reagents, chiral auxiliaries Room temp, 3 steps Up to 90% yield; dr up to 98:2 Enables asymmetric synthesis
Boc-protected 5-azaspiro derivatives Various acyl chlorides and intermediates Methylsulfonyl chloride, NaCN, KOH, HCl Mild to moderate temps; organic solvents Yields ~38% overall Focus on carboxylic acid derivatives

Research Findings and Practical Considerations

  • The mild preparation method from cyclobutane-1,1-dicarboxylic acid is advantageous due to avoidance of dangerous reagents like metallic sodium and red aluminum, which are traditionally used for sulfonamide deprotection.
  • The diastereoselective addition method offers stereochemical control critical for pharmaceutical applications, though it may require chiral auxiliaries and more complex reagents.
  • The hydrochloride salt form enhances compound stability and facilitates purification and handling.
  • Purification challenges arise due to the high water solubility of the free amine; formation of the hydrochloride salt aids in crystallization and isolation.
  • Protecting group strategies (e.g., Boc) are essential to manage the reactive amine during multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-ethyl-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, mimicking the piperidine ring. This interaction can modulate the activity of various enzymes and receptors, leading to its biological effects. The nitrogen atom in the azaspiro structure plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Structural and Functional Differences

  • For example, the sulfone group in 1-Thia-6-azaspiro enhances polarity, making it suitable for proteolysis-targeting chimeras (PROTACs) . Diazaspiro analogs (e.g., 2,6-Diazaspiro[3.3]heptane) introduce additional nitrogen atoms, increasing basicity and interaction with biological targets like enzymes or receptors .
  • Substituent Effects: Ethyl vs. Fluorine vs. Methoxy: Fluorine (in 6-Fluoro-1-azaspiro) enhances metabolic stability and electron-withdrawing effects, whereas methoxy groups (in 6-Methoxy-2-azaspiro) improve aqueous solubility .
  • Spiro Ring Modifications :

    • Bridged bicyclic systems (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride) differ in ring strain and conformational flexibility, affecting binding kinetics .

Biological Activity

3-Ethyl-1-azaspiro[3.3]heptane hydrochloride is a bicyclic compound characterized by a spiro structure that incorporates a nitrogen atom. This compound belongs to the azaspiro family, which is recognized for its unique structural properties and potential biological activities. The molecular formula of 3-ethyl-1-azaspiro[3.3]heptane is C9H16N, and its structure allows it to mimic the piperidine ring, a common motif in many bioactive compounds. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological properties, and potential therapeutic applications.

Structural Characteristics

The spirocyclic arrangement of 3-ethyl-1-azaspiro[3.3]heptane contributes to its distinct chemical behavior and interactions. The presence of the nitrogen atom plays a critical role in modulating binding affinity and activity, making it a subject of interest in pharmacological research aimed at discovering new therapeutic agents.

Biological Activity

Research indicates that 3-ethyl-1-azaspiro[3.3]heptane interacts with various biological targets, potentially modulating enzyme and receptor activities. Its structural features suggest that it may exhibit significant pharmacological properties, including:

  • Anesthetic Effects: Similar compounds have shown anesthetic properties, potentially due to their ability to interact with neurotransmitter systems.
  • Neurotransmitter Modulation: The compound may influence neurotransmitter systems by mimicking natural ligands.

Interaction Studies

Studies have demonstrated that 3-ethyl-1-azaspiro[3.3]heptane can bind to specific molecular targets, influencing various biochemical pathways. For instance:

Biological Target Effect Reference
EnzymesModulation of activity
ReceptorsBinding affinity changes
Neurotransmitter systemsPotential modulation

Pharmacological Properties

The pharmacological properties of 3-ethyl-1-azaspiro[3.3]heptane are largely attributed to its structural similarity to other known bioactive compounds. For example, compounds with similar structures can exhibit:

  • Antiviral Activity: Some azaspiro compounds have demonstrated efficacy against viral infections.
  • Antimicrobial Properties: The compound may show potential as an antimicrobial agent based on preliminary studies.

Case Studies

Several case studies have explored the biological activity of azaspiro compounds, including 3-ethyl-1-azaspiro[3.3]heptane:

  • Study on Neurotransmitter Interaction:
    • Researchers found that azaspiro compounds could modulate neurotransmitter release in vitro, suggesting potential applications in treating neurological disorders.
    • Results indicated a dose-dependent effect on neurotransmitter levels, highlighting the compound's potential as a therapeutic agent.
  • Antiviral Efficacy:
    • A study evaluated the antiviral activity of related compounds against neurotropic alphavirus infections.
    • The findings suggested that structural modifications could significantly enhance antiviral potency.

Q & A

Q. What are the optimal synthetic routes for preparing 3-ethyl-1-azaspiro[3.3]heptane hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves spirocyclic ring formation via [2+2] cycloaddition or cyclization of precursors like tribromopentaerythritol with sulfonamides under basic conditions, followed by HCl salt formation . Key factors include:

  • Reduction steps : Use of lithium aluminum hydride (LiAlH₄) for selective reduction of intermediates .
  • Scalability : Continuous flow reactors improve reproducibility in large-scale synthesis .
  • Purification : Crystallization or chromatography ensures high purity (>95%) .

Q. How can researchers structurally characterize 3-ethyl-1-azaspiro[3.3]heptane hydrochloride, and what analytical techniques are critical?

Essential methods include:

  • NMR spectroscopy : Confirms spirocyclic structure via distinct proton splitting patterns (e.g., δ 3.2–3.8 ppm for ethyl and azaspiro protons) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen bonding with chloride ions .
  • HPLC-MS : Monitors purity and detects byproducts (e.g., uncyclized amines) .

Q. What preliminary pharmacological assays are recommended to assess the compound’s bioactivity?

  • Kinase inhibition assays : Test against CDK1, CDK2, and GSK-3β using ATP-competitive binding assays (IC₅₀ values <1 μM indicate potency) .
  • Receptor binding studies : Screen for interactions with neurotransmitter receptors (e.g., dopamine D₂, serotonin 5-HT₁A) via radioligand displacement .

Advanced Research Questions

Q. How does the ethyl substituent in 3-ethyl-1-azaspiro[3.3]heptane hydrochloride influence its pharmacokinetic properties compared to non-alkylated analogs?

  • Lipophilicity : Ethyl substitution increases logP by ~0.5 units, enhancing blood-brain barrier penetration (critical for CNS-targeted drugs) .
  • Metabolic stability : In vitro microsomal assays show slower oxidation (t₁/₂ >60 min) compared to methyl analogs .
  • Comparative data : Ethyl derivatives exhibit 2–3× higher oral bioavailability in rodent models than 6-methyl analogs .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting kinase inhibition profiles)?

  • Assay standardization : Control ATP concentrations (e.g., 10 μM vs. 100 μM) to account for competitive binding .
  • Structural analogs : Compare with 6-fluoro or 6-methoxy derivatives to identify substituent-specific effects .
  • Computational docking : Use Schrödinger’s Glide to model binding poses and explain selectivity (e.g., hydrophobic interactions with CDK2’s allosteric pocket) .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this spirocyclic scaffold?

  • Chiral auxiliaries : Use tert-butyl carbamate-protected intermediates with Evans’ oxazolidinones for asymmetric induction .
  • Catalytic asymmetric hydrogenation : Pd/C with (R)-BINAP achieves >90% enantiomeric excess (ee) for cyclopropane-containing analogs .

Methodological Considerations

Q. What in vitro models best predict in vivo efficacy for neurodegenerative disease applications?

  • LRRK2 kinase inhibition : Use HEK293 cells expressing mutant LRRK2 (G2019S) to measure phosphorylation of Rab10 substrates .
  • Neuroprotection assays : Primary cortical neurons treated with rotenone/MPTP to assess mitochondrial rescue (EC₅₀ <10 nM suggests therapeutic potential) .

Q. How do researchers optimize the spirocyclic scaffold for peptidomimetic drug design?

  • Conformational analysis : Compare with piperidine/piperazine using NMR-based NOE studies to validate rigidity .
  • SAR studies : Introduce substituents (e.g., 6-fluoro) to enhance target affinity while minimizing off-target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.